molecular formula C11H14O3 B6616577 4-(2-hydroxy-2-methylpropyl)benzoic acid CAS No. 1346608-70-5

4-(2-hydroxy-2-methylpropyl)benzoic acid

Cat. No.: B6616577
CAS No.: 1346608-70-5
M. Wt: 194.23 g/mol
InChI Key: DBFSQQMSOFOCCX-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-2-methylpropyl)benzoic acid is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-hydroxy-2-methylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxy-2-methylpropyl)benzoic acid can be achieved through several methods. One common approach involves the esterification of benzoic acid with 2-hydroxy-2-methylpropanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-2-methylpropyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-Hydroxy-2-methylpropyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-hydroxy-2-methylpropyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory cytokines and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Hydroxy-2-methylpropyl)benzoic acid is unique due to the presence of the 2-hydroxy-2-methylpropyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-(2-hydroxy-2-methylpropyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,14)7-8-3-5-9(6-4-8)10(12)13/h3-6,14H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFSQQMSOFOCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(4-bromophenyl)-2-methyl-propan-2-ol (2.77 g, 12.1 mmol) was dissolved in dry THF (30 mL) and the solution was cooled to −78° C. Tert-butyllithium in pentane (15 mL of 1.7 M, 25.4 mmol) was added dropwise over 10 minutes and the reaction mixture was stirred at −78° C. for 2 hours. The reaction mixture was added via cannula to crushed solid CO2 (53.2 g, 1.21 mol) in Et2O under a flow of nitrogen gas. The reaction mixture was allowed to warm to room temperature, diluted with EtOAc and washed with water. The aqueous phase was acidified (pH 2) with 1N HCl solution and the aqueous layer was extracted with EtOAc. The organics were dried over sodium sulfate, filtered and concentrated in vacuo to give 4-(2-hydroxy-2-methyl-propyl)benzoic acid (620 mg, 26%) as a white solid. ESI-MS m/z calc. 194.0. found 195.3 (M+1)+; Retention time: 0.93 minutes (3 min run).
Quantity
2.77 g
Type
reactant
Reaction Step One
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Quantity
30 mL
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0 (± 1) mol
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15 mL
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reactant
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Quantity
53.2 g
Type
reactant
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0 (± 1) mol
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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